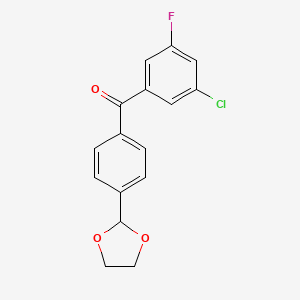

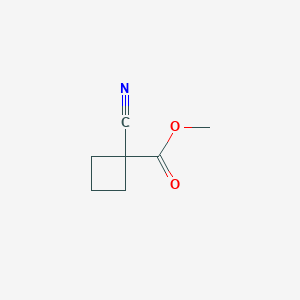

![molecular formula C12H9BrN2OS B1328126 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde CAS No. 1033463-44-3](/img/structure/B1328126.png)

3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde

Übersicht

Beschreibung

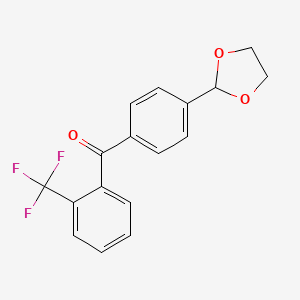

The compound 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of the bromophenyl group suggests potential for significant interactions in the molecular structure, which could influence its physical and chemical properties.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, the transmetallation of 1-protected 4-bromoimidazol-5-yllithium derivatives has been studied, with 4-bromoimidazole-2-carbaldehydes often being the major products . This suggests that similar synthetic routes could potentially be applied to the synthesis of the compound , with appropriate modifications to incorporate the thiazole group and achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction analysis. For example, a structurally similar compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was analyzed and its photophysical properties were investigated . Another compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, crystallizes in the monoclinic space group and its structure is stabilized by various intermolecular interactions . These studies indicate that the molecular structure of this compound would likely exhibit similar stabilization through intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be complex due to the presence of multiple reactive sites. The bromophenyl group in the compound could undergo various organic reactions, such as Suzuki coupling, due to the presence of the bromine atom which is a good leaving group. Additionally, the aldehyde group could be involved in nucleophilic addition reactions, potentially leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the solvatochromic behavior of a related compound was studied, showing variations in extinction coefficients and quantum yield depending on the solvent used . This indicates that this compound may also exhibit solvatochromic properties, with its photophysical behavior being solvent-dependent. The presence of the bromophenyl and thiazole groups could also affect the compound's melting point, solubility, and stability.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

A synthesis method for imidazo[2,1-b][1,3]thiazole derivatives, which are similar in structure to the compound , has been developed. These compounds, particularly 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone, have shown moderate ability to suppress the growth of kidney cancer cells. This suggests potential anticancer applications for compounds within this class (Л. М. Потиха & В. С. Броварец, 2020).

Immunoactivity Research

Research has been conducted on imidazo[2,1-b]thiazole derivatives, focusing on their immunoactivity. These compounds were tested for their ability to influence the mobilization of CD2 receptors by human T lymphocytes, an indicator of their potential as immunostimulants (J. Robert et al., 1995).

Anti-inflammatory Properties

Studies on isomeric 5(6)-(4-pyridyl)- and 6(5)-(4-substituted-phenyl)-2,3-dihydroimidazo[2,1-b]thiazoles have revealed their potential for anti-inflammatory activity. This was assessed in an adjuvant arthritic rat assay, indicating the potential therapeutic applications of these compounds (I. Lantos et al., 1984).

Antioxidant Studies

Benzo[4, 5]imidazo[2, 1-b]thiazole derivatives have been synthesized and evaluated for their antioxidant properties. These studies used the DPPH method, and certain compounds exhibited significant inhibition, indicating their potential as antioxidants (G. R. Nikhila et al., 2020).

Antimicrobial Applications

Several imidazo[2,1-b]thiazole-based heterocycles have been synthesized and evaluated for their antimicrobial properties. This research revealed that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting potential use in antimicrobial therapies (B. F. Abdel-Wahab et al., 2012).

Synthesis and Chemical Properties

The synthesis and chemical reactions of imidazo[2,1-b]thiazoles, including derivatives containing a range of substituents, have been extensively studied. This research contributes to understanding the chemical properties and potential applications of these compounds in various fields (M. A. Salama & L. A. Almotabacani, 2004).

Wirkmechanismus

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in various cellular processes .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often related to their targets of action .

Pharmacokinetics

Thiazole derivatives are generally known to have good absorption and distribution profiles, and their metabolism and excretion can vary depending on the specific structure of the compound .

Result of Action

Thiazole derivatives have been found to have a variety of effects, often related to their targets of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)17-12-14-5-6-15(11)12/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPZUJMJQSIVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(SC2=N1)C=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301159457 | |

| Record name | 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301159457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033463-44-3 | |

| Record name | 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301159457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

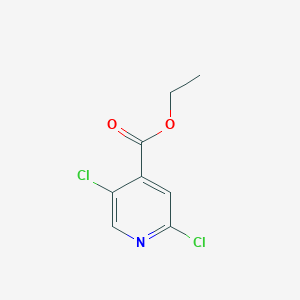

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)